N-(pyridin-3-ylmethyl)pyridin-2-amine
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Overview
Description
“N-(pyridin-3-ylmethyl)pyridin-2-amine” is a chemical compound with the molecular formula C11H11N3 . It is used in the field of chemistry as a building block for the synthesis of various complex molecules .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which includes “this compound”, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP, and the conditions are mild and metal-free .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be used to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions vary depending on the desired product .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 185.23 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Coordination Polymers and Supramolecular Networks
N-(pyridin-3-ylmethyl)pyridin-2-amine has been extensively used in the synthesis of coordination polymers and supramolecular networks. These applications often involve the self-assembly of metal salts with flexible unsymmetrical bis(pyridyl) ligands, including this compound, to form complex structures. For example, its reaction with silver(I) salts has been shown to result in the formation of helical silver(I) coordination polymers, exhibiting interesting properties like luminescent emission intensities and structural diversities (Zhang et al., 2013). Similarly, mercury supramolecular architectures have been constructed using this ligand, showcasing diverse structural motifs mediated by mercury-halide clusters and non-covalent interactions (Ye et al., 2016).
Catalysts in Chemical Reactions
This compound has also found applications as a ligand in catalysis. For instance, its derivatives have been used in copper-catalyzed amination of aryl halides at room temperature, demonstrating its role in enhancing catalytic efficiency and functional group tolerance (Wang et al., 2015).
Structural Studies and Magnetic Properties
In the field of structural chemistry and magnetism, this compound has been used in the synthesis of manganese(II) complexes, which are studied for their structures and magnetic properties. These studies provide insights into the coordination geometry and interaction dynamics in such complexes (Wu et al., 2004).
Biomimetic and Bioinorganic Chemistry
This ligand has also been employed in biomimetic and bioinorganic chemistry. Iron(III) complexes with this compound and related ligands have been synthesized and characterized as functional models for intradiol-cleaving catechol dioxygenases, showcasing its role in modeling biological processes and understanding the mechanism of action in metalloenzymes (Sundaravel et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFSSRCJMCCHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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